molecular formula C7H13N3 B6154643 3-(1H-pyrazol-4-yl)butan-1-amine CAS No. 1525613-15-3

3-(1H-pyrazol-4-yl)butan-1-amine

Cat. No.: B6154643
CAS No.: 1525613-15-3
M. Wt: 139.2
InChI Key:
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Description

3-(1H-pyrazol-4-yl)butan-1-amine is a chemical compound characterized by the presence of a pyrazole ring attached to a butan-1-amine chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The pyrazole ring is a five-membered heterocycle containing two nitrogen atoms, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-4-yl)butan-1-amine typically involves the formation of the pyrazole ring followed by the attachment of the butan-1-amine chain. One common method involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole ring. This intermediate can then be reacted with an appropriate alkylating agent to introduce the butan-1-amine moiety.

For example, the synthesis can be carried out as follows:

    Formation of Pyrazole Ring: Hydrazine reacts with a 1,3-diketone under acidic or basic conditions to form the pyrazole ring.

    Alkylation: The pyrazole intermediate is then alkylated with a suitable alkyl halide to introduce the butan-1-amine chain.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for large-scale production. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-4-yl)butan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amine group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Oxidized derivatives of the pyrazole ring or the butan-1-amine chain.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the amine group.

Scientific Research Applications

3-(1H-pyrazol-4-yl)butan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design. It can act as a ligand for various biological targets, including enzymes and receptors.

    Biology: In biological research, the compound can be used as a probe to study biochemical pathways and interactions.

    Materials Science: The unique properties of the pyrazole ring make the compound useful in the development of new materials, such as polymers and nanomaterials.

    Industry: The compound can be used as an intermediate in the synthesis of other chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-4-yl)butan-1-amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The butan-1-amine chain can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-pyrazol-4-yl)propanoic acid: Similar structure with a carboxylic acid group instead of an amine group.

    3-(1H-pyrazol-4-yl)butanoic acid: Similar structure with a carboxylic acid group and an extended carbon chain.

    3-(1H-pyrazol-4-yl)butan-2-amine: Similar structure with the amine group attached to the second carbon of the butane chain.

Uniqueness

3-(1H-pyrazol-4-yl)butan-1-amine is unique due to the presence of the amine group at the terminal position of the butane chain, which can influence its reactivity and binding properties

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-pyrazol-4-yl)butan-1-amine involves the reaction of 4-amino-1H-pyrazole with 3-chlorobutan-1-amine.", "Starting Materials": [ "4-amino-1H-pyrazole", "3-chlorobutan-1-amine" ], "Reaction": [ "Step 1: 4-amino-1H-pyrazole is reacted with 3-chlorobutan-1-amine in the presence of a base such as potassium carbonate in a solvent such as dimethylformamide (DMF) at a temperature of 80-100°C.", "Step 2: The reaction mixture is then cooled and the product is isolated by filtration or extraction with a suitable solvent such as ethyl acetate.", "Step 3: The crude product is then purified by recrystallization from a suitable solvent such as ethanol to obtain the final product, 3-(1H-pyrazol-4-yl)butan-1-amine." ] }

CAS No.

1525613-15-3

Molecular Formula

C7H13N3

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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